molecular formula HBrO<br>BrHO B080739 Hypobromous acid CAS No. 13517-11-8

Hypobromous acid

Cat. No.: B080739
CAS No.: 13517-11-8
M. Wt: 96.91 g/mol
InChI Key: CUILPNURFADTPE-UHFFFAOYSA-N
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Description

Hypobromous acid is a bromine oxoacid. It is a conjugate acid of a hypobromite.

Scientific Research Applications

Environmental Applications

Water Treatment:
Hypobromous acid plays a crucial role in water disinfection processes. It is formed during the chlorination of water containing bromide ions and has been shown to react more rapidly with organic pollutants compared to hypochlorous acid. Studies indicate that HOBr can accelerate electrophilic substitution and single electron transfer reactions in polycyclic aromatic hydrocarbons (PAHs), which are common water contaminants. The second-order rate constants for HOBr reactions with PAHs are significantly higher than those for hypochlorous acid, suggesting that HOBr is more effective at transforming these harmful compounds into less toxic forms .

Atmospheric Chemistry:
In atmospheric science, this compound is a key species linking inorganic bromine to various chemical families. Its solubility in sulfuric acid aerosols has implications for understanding its role in stratospheric chemistry and the depletion of ozone . The effective Henry's law coefficient of HOBr indicates its potential to influence atmospheric reactions involving halogenated species .

Food Safety Applications

Antimicrobial Agent in Meat Processing:
this compound has been approved for use as an antimicrobial agent in meat processing. Research conducted by the U.S. Department of Agriculture demonstrated that HOBr effectively reduces the prevalence of harmful bacteria such as Escherichia coli O157:H7 and Salmonella on cattle hides during slaughter. In trials, treatment with 500 ppm of HOBr resulted in significant log reductions of indicator organisms, outperforming traditional disinfectants like phosphoric acid and sodium hydroxide . The study highlights HOBr's potential as a safer alternative to hypochlorous acid due to its higher reactivity with biological molecules .

Biochemical Applications

Role as an Electrophile:
this compound is recognized as a powerful endogenous electrophile, exhibiting high reactivity with various biological molecules, including amino acids and proteins. Research indicates that HOBr reacts significantly faster than hypochlorous acid with several protein residues, which may contribute to its deleterious effects in biological systems . For instance, elevated levels of halogenated tyrosine residues have been observed in patients with inflammatory diseases, implicating HOBr in oxidative stress and cellular damage .

Fluorescent Probes for Detection:
Recent advancements have focused on developing fluorescent probes for the selective detection of this compound in biological systems. These probes enable real-time monitoring of HOBr levels within cells, facilitating research into its physiological roles and potential pathological implications . The development of these probes represents a significant step toward understanding the dynamics of reactive oxygen species in health and disease.

Case Studies

Study Application Findings
Schmidt et al. (2012)Meat ProcessingDemonstrated significant reductions in E. coli and Salmonella on cattle hides using HOBr .
Liu et al. (2021)Water TreatmentFound that HOBr accelerates transformation kinetics of PAHs, indicating higher reactivity compared to hypochlorous acid .
Zhang et al. (2015)BiochemistryEstablished that HOBr reacts 30-100 times faster than hypochlorous acid with protein residues, highlighting its electrophilic nature .
Wang et al. (2021)Detection MethodsReviewed progress in developing fluorescent probes for selective detection of this compound in biological systems .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing hypobromous acid, and how do reaction conditions influence yield?

this compound is synthesized via the disproportionation of bromine in water: Br2+H2OHOBr+HBrBr_2 + H_2O \rightleftarrows HOBr + HBr

Yield optimization requires precise control of pH (ideally 6–8) and temperature (20–25°C) to minimize decomposition into bromide (BrBr^-) and bromate (BrO3BrO_3^-). Alternative methods include bromide oxidation with hydrogen peroxide (Br+H2O2HOBr+OHBr^- + H_2O_2 \rightarrow HOBr + OH^-), which avoids bromine gas handling. Real-time monitoring via UV-Vis spectroscopy or potentiometric titration ensures reaction progress .

Q. How are the physical and chemical properties of this compound experimentally determined?

Key properties include:

PropertyValueMethod
Molecular weight96.911 g/molMass spectrometry
pKa8.65Potentiometric titration
Boiling point20–25°CDifferential scanning calorimetry
Stability under varying pH and temperature is assessed using kinetic studies and NMR spectroscopy to track decomposition pathways (e.g., 3BrO2Br+BrO33 BrO^- \rightarrow 2 Br^- + BrO_3^-) .

Q. What analytical techniques are recommended for quantifying this compound in aqueous solutions?

Common methods include:

  • Iodometric titration : Measures HOBrHOBr via iodine liberation in acidic conditions.
  • Spectrophotometry : Utilizes absorbance at 259 nm (molar extinction coefficient = 430 M1^{-1}cm1^{-1}).
  • Electrochemical sensors : Amperometric detection with platinum electrodes. Interference from bromide/bromate requires pre-treatment (e.g., ion chromatography) for accurate quantification .

Advanced Research Questions

Q. How do researchers address the instability of this compound in kinetic and mechanistic studies?

Strategies include:

  • Low-temperature experiments : Slows decomposition (e.g., 4°C storage).
  • Buffered systems : Maintains pH 7–8 to stabilize HOBrHOBr.
  • Rapid mixing techniques : Stopped-flow systems to capture short-lived intermediates.
  • Stabilizing agents : Addition of organic buffers (e.g., phosphate) or chelators to inhibit metal-catalyzed degradation. Decomposition rates are modeled using pseudo-first-order kinetics under controlled conditions .

Q. What experimental designs are used to compare the antimicrobial efficacy of this compound with other hypohalous acids (e.g., HOCl, HOI)?

Controlled studies involve:

  • Microbial viability assays : Time-kill curves against model pathogens (e.g., E. coli) at standardized concentrations (0.1–1.0 mM).
  • pH normalization : Adjusting all acids to pH 7 for equitable comparison.
  • Reactive oxygen species (ROS) quantification : Fluorometric probes (e.g., aminophenyl fluorescein) to correlate efficacy with oxidative stress. Results show HOBrHOBr exhibits comparable bactericidal activity to HOClHOCl but with lower cytotoxicity toward mammalian cells .

Q. How can contradictions in reported thermodynamic data for this compound be resolved?

Discrepancies in ΔHf\Delta H_f^\circ (formation enthalpy) and SS^\circ (entropy) values arise from:

  • Measurement techniques : Calorimetry vs. computational models (e.g., DFT calculations).
  • Sample purity : Trace Br2Br_2 or BrO3BrO_3^- contamination alters results. Researchers should cross-validate data using NIST Standard Reference Database 69 and replicate studies under inert atmospheres to minimize oxidation artifacts .

Q. What methodologies are employed to study the role of this compound in bromine redox cycling in environmental systems?

Approaches include:

  • Field sampling : Coupled with LC-MS/MS to detect HOBrHOBr in marine aerosols.
  • Kinetic modeling : Incorporates pH, salinity, and organic matter to predict HOBrHOBr lifetimes.
  • Isotopic labeling : 81Br^{81}Br-tracing to map reaction pathways in bromine-rich environments. These studies reveal HOBrHOBr as a key intermediate in stratospheric ozone depletion and halogen-mediated organic degradation .

Q. Methodological Considerations

Q. What statistical approaches are suitable for analyzing this compound reaction kinetics with organic substrates?

  • Non-linear regression : Fits time-resolved data to rate laws (e.g., second-order kinetics).
  • Multivariate analysis : Identifies dominant factors (pH, temperature) using ANOVA.
  • Error propagation models : Quantifies uncertainty in rate constants from spectroscopic measurements. Open-source tools like Kintek or COPASI facilitate dynamic simulation of complex reaction networks .

Properties

CAS No.

13517-11-8

Molecular Formula

HBrO
BrHO

Molecular Weight

96.91 g/mol

IUPAC Name

hypobromous acid

InChI

InChI=1S/BrHO/c1-2/h2H

InChI Key

CUILPNURFADTPE-UHFFFAOYSA-N

SMILES

OBr

Canonical SMILES

OBr

Key on ui other cas no.

14380-62-2
15656-19-6
13517-11-8

Synonyms

HOBr
hydrogen oxybromide
hypobromous acid
hypobromous acid, ion (1-)
hypobromous acid, potassium salt
hypobromous acid, sodium salt
sodium hypobromite

Origin of Product

United States

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